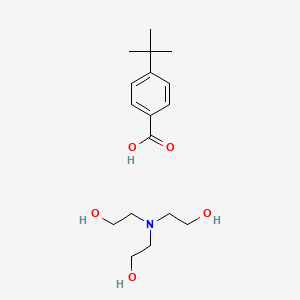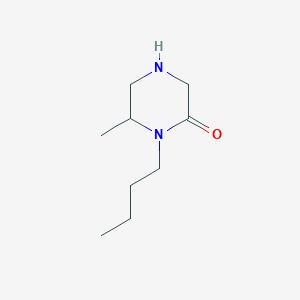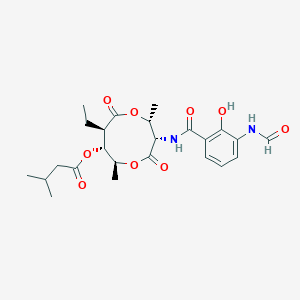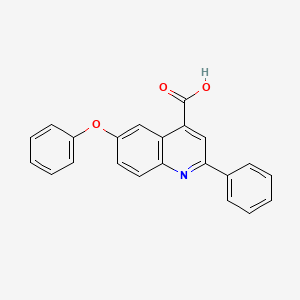
1,4-Benzenediamine, 2,5-dimethoxy-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-N,N-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C10H16N2O2. It is a derivative of benzene, characterized by the presence of two methoxy groups and two dimethylamino groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dimethoxy-N,N-dimethylbenzene-1,4-diamine can be synthesized through the reaction of 2,5-dimethoxybenzene-1,4-diamine with dimethyl sulfate under basic conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of 2,5-dimethoxy-N,N-dimethylbenzene-1,4-diamine may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxy-N,N-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-N,N-dimethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-dimethoxy-N,N-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethylamino groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylbenzene-1,4-diamine: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
2,5-Dimethoxybenzene-1,4-diamine: Lacks the dimethylamino groups, affecting its biological activity and applications.
Uniqueness
2,5-Dimethoxy-N,N-dimethylbenzene-1,4-diamine is unique due to the presence of both methoxy and dimethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
72066-78-5 |
|---|---|
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2,5-dimethoxy-1-N,1-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C10H16N2O2/c1-12(2)8-6-9(13-3)7(11)5-10(8)14-4/h5-6H,11H2,1-4H3 |
Clave InChI |
STJUHIUVWHDFMZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C(=C1)OC)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


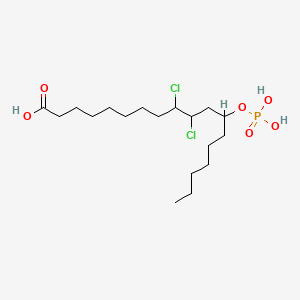
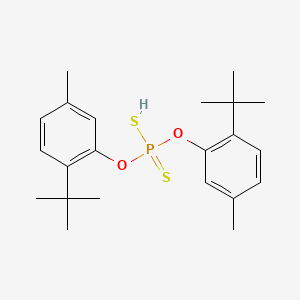
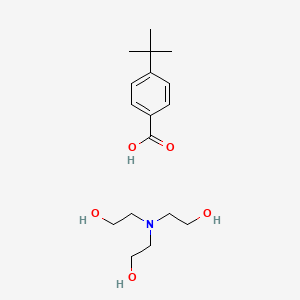
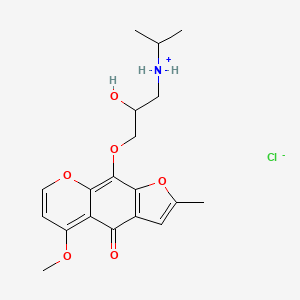
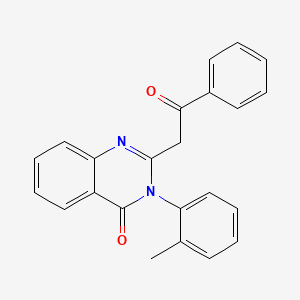
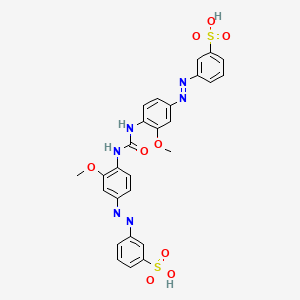
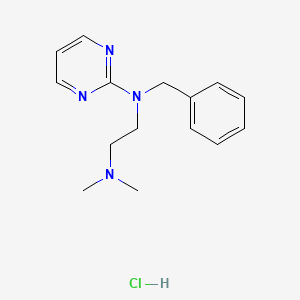
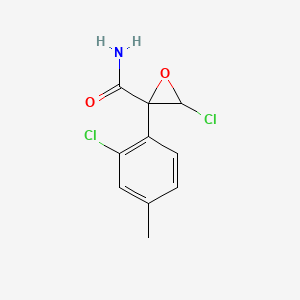

![2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol](/img/structure/B13755773.png)
